molecular formula C20H21FN4OS B2775977 4-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide CAS No. 1209566-66-4

4-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide

Cat. No.: B2775977
CAS No.: 1209566-66-4
M. Wt: 384.47
InChI Key: SUIQPTWODKTPDU-UHFFFAOYSA-N
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Description

The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound . Benzo[d]thiazoles have been extensively researched for use in photovoltaics or as fluorescent sensors .


Synthesis Analysis

While specific synthesis methods for this compound were not found, benzo[d]thiazoles can be synthesized through various methods, including the condensation of 2-aminobenzenethiols with α,β-unsaturated carbonyl compounds .


Molecular Structure Analysis

The compound contains a benzo[d]thiazole moiety, which is a planar, aromatic, and electron-deficient system. This structure allows for efficient intermolecular π–π overlap, making it useful in various applications .


Chemical Reactions Analysis

Benzo[d]thiazoles can participate in various chemical reactions. For example, they can act as organophotocatalysts in visible-light catalysis .

Scientific Research Applications

Synthesis and Biological Activities

Researchers have synthesized various piperazine derivatives, exploring their antimicrobial, antilipase, and antiurease activities. For instance, compounds with related structures have been developed through microwave-assisted synthesis, demonstrating moderate to good antimicrobial activity against test microorganisms, antiurease, and antilipase activities (Başoğlu et al., 2013). Similarly, other studies have focused on synthesizing compounds for antimicrobial and anthelmintic evaluations, showcasing diverse biological effects (Sanjeevarayappa et al., 2015).

Antiviral and Antimicrobial Evaluation

A series of new piperazine derivatives doped with febuxostat were synthesized, indicating significant antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial effects (Reddy et al., 2013). This suggests that related compounds could be explored for antiviral and antimicrobial applications.

Radiosynthesis for PET Imaging

Radiosynthesis of compounds for positron emission tomography (PET) imaging represents another application. A study involved the development of a PET radiotracer for imaging fatty acid amide hydrolase (FAAH) in the brain, highlighting the potential of similar compounds in neuroimaging and the study of neurological disorders (Shimoda et al., 2015).

Anti-Inflammatory and Analgesic Agents

The synthesis of novel compounds from visnaginone and khellinone as anti-inflammatory and analgesic agents showcases the therapeutic potential of structurally related piperazine derivatives. These compounds demonstrated significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Antimicrobial Agents

Novel thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial activity, presenting another avenue for the application of related compounds in combating bacterial infections (Patel et al., 2012).

Properties

IUPAC Name

4-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4OS/c1-13-11-14(2)18-17(12-13)23-20(27-18)25-9-7-24(8-10-25)19(26)22-16-5-3-15(21)4-6-16/h3-6,11-12H,7-10H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUIQPTWODKTPDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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